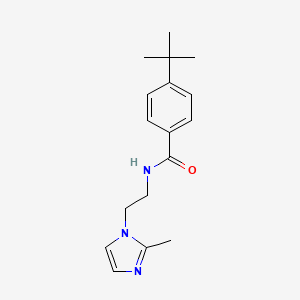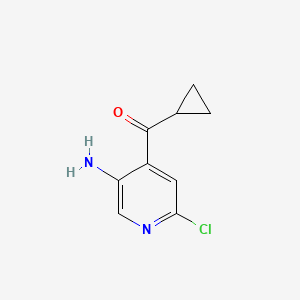
(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1773563-10-2. It has a molecular weight of 196.64 . The IUPAC name for this compound is (5-amino-2-chloropyridin-4-yl) (cyclopropyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O/c10-8-3-6 (7 (11)4-12-8)9 (13)5-1-2-5/h3-5H,1-2,11H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Synthesis of Pyridine Derivatives : It's used in the synthesis of pyridine derivatives showing antimicrobial activity. This involves the condensation of acid chlorides with various compounds, yielding new pyridine-based structures with potential biological activities (Patel, Agravat, & Shaikh, 2011).
Crystal and Molecular Structure Analysis : The compound is instrumental in the synthesis and characterization of molecular structures, aiding in X-ray diffraction studies. This plays a crucial role in understanding the molecular geometry and potential chemical interactions (Lakshminarayana et al., 2009).
Density Functional Theory (DFT) and Docking Studies : The compound is used in the synthesis of novel compounds characterized by DFT, providing insights into equilibrium geometry, bonding features, and vibrational wave numbers. These studies are crucial for understanding the compound's stability and reactivity (Shahana & Yardily, 2020).
Biological Applications
Anticonvulsant Agents : It forms the basis for the design of compounds acting as sodium channel blockers and anticonvulsant agents. This is significant in the development of new therapeutic agents for neurological disorders (Malik & Khan, 2014).
Serotonin Receptor Agonists : Research shows its application in synthesizing compounds that act as serotonin receptor agonists, implying potential antidepressant and analgesic properties. Such compounds hold promise for treating depression and chronic pain (Vacher et al., 1999).
Potential Anticancer and Antimicrobial Agents : Derivatives of this compound are being investigated for their antimicrobial and anticancer activities, highlighting its significance in drug discovery and development for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitubercular Activities : Its analogues have shown promising results in antitubercular activity studies, indicating potential applications in treating tuberculosis (Bisht et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(5-amino-2-chloropyridin-4-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-6(7(11)4-12-8)9(13)5-1-2-5/h3-5H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLTEBJLZUFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=NC=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2462209.png)
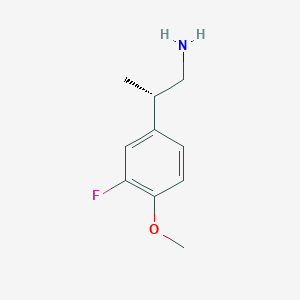
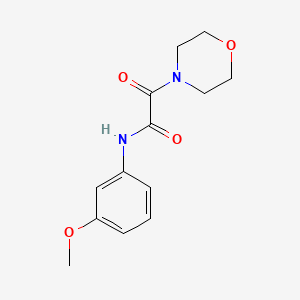
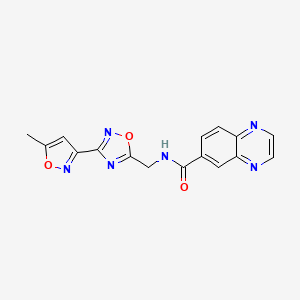
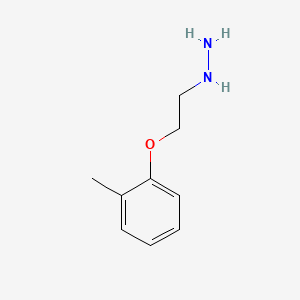
![(2Z)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462214.png)
![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)
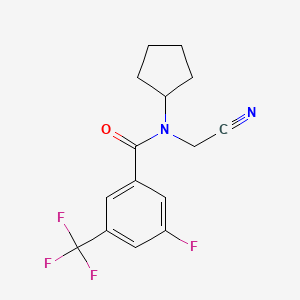
![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)
